3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine

Kinase inhibitor design Palladium-catalyzed cross-coupling Positional isomer differentiation

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine (CAS 581083-15-0) is a brominated tricyclic heteroaromatic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It features a cyclopentane ring fused to the 4,5-positions of the 7-azaindole core, with a bromine substituent regiospecifically installed at the 3-position of the pyridine ring.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B12849077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C=C(C=N3)Br
InChIInChI=1S/C10H9BrN2/c11-6-4-8-7-2-1-3-9(7)13-10(8)12-5-6/h4-5H,1-3H2,(H,12,13)
InChIKeyJOTCIXJPTLPVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine – Core Tricyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine (CAS 581083-15-0) is a brominated tricyclic heteroaromatic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class [1]. It features a cyclopentane ring fused to the 4,5-positions of the 7-azaindole core, with a bromine substituent regiospecifically installed at the 3-position of the pyridine ring . With a molecular weight of 237.10 g·mol⁻¹, calculated LogP of 2.7, zero rotatable bonds, and a single hydrogen bond donor, the compound serves as a conformationally restricted, vector-optimized intermediate for palladium-catalyzed cross-coupling reactions in kinase inhibitor programmes [1]. Its primary procurement rationale lies in its use as a synthetic handle for C3-selective diversification, a position critical for hinge-region interactions in ATP-competitive kinase inhibitor design [2].

Why 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine Cannot Be Replaced by Close Analogs – Positional Selectivity and Physicochemical Differentiation


The 3-bromo regioisomer is not interchangeable with the 2-bromo positional isomer (CAS 1342810-85-8) or the unsubstituted parent scaffold (CAS 10299-71-5) because the bromine substitution position dictates both the vector of palladium-catalyzed cross-coupling diversification and the resulting physicochemical properties . The C3 position of the pyrrolo[2,3-b]pyridine core corresponds to the hinge-binding region in ATP-competitive kinase inhibitors, making C3-functionalised derivatives directly relevant to key kinase targets including CDK9, CHK1, and Raf kinases [1][2]. Substituting the 3-bromo compound with a 2-bromo isomer (C2-functionalised) would redirect synthetic diversification toward the solvent-exposed region, fundamentally altering the structure–activity relationship (SAR) trajectory and reducing the probability of achieving potent hinge-region complementarity . The quantitative differentiation data below substantiate this selection decision.

Quantitative Differentiation Guide – 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine vs. Closest Analogs


Regiospecific C3-Bromination Enables Hinge-Directed Cross-Coupling Vector vs. C2-Bromo Isomer

The bromine atom at the C3 position (pyridine ring) provides a synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions directed toward the hinge-binding pocket of ATP-competitive kinases [1][2]. The 2-bromo positional isomer (CAS 1342810-85-8) directs diversification to the solvent-exposed C2 position, which is structurally and pharmacophorically distinct from the hinge-interacting C3 vector . In the broader pyrrolo[2,3-b]pyridine kinase inhibitor patent literature, C3-substituted derivatives have been explicitly claimed as CDK9 inhibitors (WO 2014/037439 A1) and CHK1 inhibitors (Vernalis), whereas C2-substituted analogs are not represented in these hinge-binding chemotypes [1][2].

Kinase inhibitor design Palladium-catalyzed cross-coupling Positional isomer differentiation

Calculated LogP Differential of +0.65 vs. Parent Scaffold – Lipophilicity-Driven Permeability Tuning

The introduction of bromine at C3 increases the calculated LogP (XLogP3-AA) to 2.7, compared with 2.05 for the unsubstituted parent scaffold (CAS 10299-71-5), representing a ΔLogP of +0.65 [1]. This increase in lipophilicity is attributed to the high atomic polarizability and hydrophobic surface contribution of the bromine atom (exact mass contribution: +78.89 Da vs. parent) [1]. The 2-bromo isomer exhibits a slightly higher vendor-reported LogP of 2.8141 (ΔLogP = +0.11 vs. 3-Br isomer), reflecting differential electronic effects of bromine placement on the heteroaromatic system . All three compounds share zero rotatable bonds (NRot = 0), one hydrogen bond donor, and one hydrogen bond acceptor, but differ in molecular weight (237.10 vs. 158.20 g·mol⁻¹ for the parent) [1].

Physicochemical property optimization Lipophilic ligand efficiency (LLE) Permeability prediction

Commercial Availability and Purity Benchmarking – 98% Purity with Direct Sourcing vs. 2-Bromo Isomer

The 3-bromo compound is commercially available from multiple reputable vendors at 98% purity (Leyan, CAS 581083-15-0, Product No. 1567496) and 95% purity (BOC Sciences), with 1 g stock in Shanghai and quantity-upon-request for larger scales (5 g, 10 g, 25 g) . The 2-bromo positional isomer (CAS 1342810-85-8, Leyan Product No. 1768978) is also listed at 98% purity, but all package sizes carry 'price upon request' status, indicating potentially lower stock availability or batch-readiness relative to the 3-bromo compound . The unsubstituted parent scaffold (CAS 10299-71-5) is listed at 98% purity with a similar price-upon-request model and lower molecular weight (158.20), but lacks the bromine handle essential for cross-coupling diversification . No 3-chloro or 3-iodo analogs were identified in commercial listings, further substantiating the unique procurement position of the 3-bromo compound as the sole commercially accessible C3-halogenated building block in this tricyclic series .

Chemical procurement Building block quality Supply chain reliability

Class-Level Evidence – Tricyclic Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Hinge-Binding Motif

The tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine scaffold represents a tricyclic extension of the classical pyrrolo[2,3-b]pyridine (7-azaindole) hinge-binding motif, a privileged scaffold in kinase inhibitor drug discovery [1]. Patent literature demonstrates that tricyclic pyrrolo derivatives of this class modulate the activity of protein kinases and have been pursued as therapeutic agents for cancer, with specific disclosed targets including CDK9 (WO 2014/037439 A1), CHK1/CHK2, Raf kinases, and CDK12 [1][2][3]. The fusion of a cyclopentane ring to the 4,5-positions of the 7-azaindole core introduces conformational restriction that reduces the entropic penalty upon kinase binding while maintaining the key hydrogen bond donor–acceptor pair (pyrrole NH as HBD, pyridine N as HBA) required for hinge-region recognition [2]. The C3-bromo substituent serves as the critical synthetic entry point for introducing aromatic, heteroaromatic, and amine diversity at the position that directly contacts the kinase hinge [1].

Kinase inhibitor Hinge-binding motif 7-Azaindole scaffold CDK9 CHK1

Conformational Restriction and Zero Rotatable Bonds – Entropic Advantage Over Flexible 7-Azaindole Analogs

The compound possesses zero rotatable bonds (NRot = 0), identical to both the 2-bromo isomer and the unsubstituted parent scaffold, as a consequence of the fused cyclopentane ring locking the tricyclic system into a single macro-conformation [1]. This contrasts with acyclic 7-azaindole derivatives bearing C4/C5 substituents, which typically exhibit 2–4 rotatable bonds and consequently suffer a higher entropic penalty upon protein binding [2]. In the design and synthesis of tricyclic cores for kinase inhibition described in the literature, fused cyclopentane-containing scaffolds demonstrated reduced conformational flexibility relative to their acyclic counterparts, with the expectation of improved binding free energy per heavy atom (ligand efficiency) due to preorganization of the hinge-binding pharmacophore [2].

Conformational restriction Entropic binding optimization Ligand preorganization

Verified Application Scenarios for 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine – Evidence-Anchored Use Cases


C3-Diversified Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Cross-Coupling

The 3-bromo compound serves as the key electrophilic partner for parallel Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids/esters, enabling rapid generation of C3-arylated tricyclic 7-azaindole libraries targeting the kinase hinge region [1]. The synthetic vector at C3 directly orients the introduced aromatic group toward the adenine-binding pocket of ATP-competitive kinases, making this compound the preferred building block over the 2-bromo isomer (C2 vector) for CDK9, CHK1, and Raf inhibitor programmes [1][2]. Researchers should validate successful coupling by LC-MS and confirm C3-regiospecificity via ¹H-NMR or X-ray crystallography of representative library members.

Fragment-Based Drug Discovery (FBDD) with a Conformationally Preorganized 7-Azaindole Core

The zero-rotatable-bond tricyclic architecture makes the 3-bromo compound an ideal fragment elaboration starting point for fragment-based drug discovery [3]. The preorganized hinge-binding pharmacophore (pyrrole NH as HBD, pyridine N as HBA) combined with the bromine synthetic handle enables fragment growing and fragment linking strategies without introducing conformational flexibility penalties [3]. The LogP of 2.7 places the compound within an acceptable lipophilicity range for fragment-to-lead optimization, and the cyclopentane fusion provides additional hydrophobic surface for potency gains without increasing molecular weight beyond fragment thresholds [4].

Structure–Activity Relationship (SAR) Studies on Hinge-Binding Vector Geometry

Direct head-to-head comparison of the 3-bromo compound with its 2-bromo positional isomer enables systematic SAR exploration of C2 vs. C3 substitution vectors on a common tricyclic 7-azaindole scaffold [1]. By independently functionalising each isomer via parallel cross-coupling and comparing the resulting kinase inhibition profiles (IC50, Kd), medicinal chemists can deconvolute the contribution of substitution position to target potency and selectivity [1][2]. This approach is particularly valuable for kinases where the hinge-region geometry differs between targets (e.g., CDK family members vs. MAP kinases), as the C3 vector is expected to be universally hinge-directed while the C2 vector may preferentially engage non-conserved residues adjacent to the hinge.

Chemical Biology Probe Development for Kinase Target Engagement Studies

The 3-bromo handle enables installation of alkyne or azide moieties via Sonogashira or Buchwald–Hartwig coupling, generating click-chemistry-compatible probes for cellular target engagement studies (e.g., affinity-based protein profiling, in situ kinase labelling) [1]. The tricyclic scaffold's conformational rigidity and defined C3 exit vector ensure that the linker attachment point is oriented away from the hinge-binding interface, minimizing perturbation of kinase binding affinity upon probe functionalisation [3]. Researchers should confirm that probe derivatives retain target binding (Kd determination via TR-FRET or ITC) and cellular permeability (Caco-2 or PAMPA assay) before deploying in cellular contexts.

Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.